molecular formula C20H29NO6 B14887504 Schizanthine A

Schizanthine A

Cat. No.: B14887504
M. Wt: 379.4 g/mol
InChI Key: LTHNNGQCWYQQLA-HFBJAWJPSA-N
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Description

Schizanthine A is a tropane alkaloid isolated from plants of the genus Schizanthus, a group known for producing structurally complex and biologically active secondary metabolites. Tropane alkaloids, such as those in the Schizanthine family, typically feature bicyclic frameworks derived from ornithine and are esterified with organic acids. These compounds are of significant pharmacological interest due to their diverse bioactivities, including antiviral and protease inhibitory effects .

Properties

Molecular Formula

C20H29NO6

Molecular Weight

379.4 g/mol

IUPAC Name

4-O-ethyl 1-O-[(3R,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate

InChI

InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14?,15-,16?,17-/m1/s1

InChI Key

LTHNNGQCWYQQLA-HFBJAWJPSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)OC(=O)C=C(C)C

Canonical SMILES

CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schizanthine A involves the extraction of alkaloids from the plant Schizanthus pinnatus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The crude alkaloid extract is then subjected to extensive nuclear magnetic resonance (NMR) studies and mass spectrometry (MS) fragmentation analysis to determine the structure of this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification of natural products. The process involves cultivating Schizanthus plants, harvesting the aerial parts, and extracting the alkaloids using organic solvents. The extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Schizanthine A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Schizanthine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of Schizanthine A involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 papain-like protease, which is crucial for viral replication . The compound binds to the active site of the protease, preventing the processing of viral polyproteins and thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Schizanthine family includes structurally related analogs such as Schizanthine X, Y, Z, and N, which share core tropane motifs but differ in esterification patterns and biological profiles. Below is a systematic comparison based on structural features, sources, and bioactivities:

Table 1: Comparative Analysis of Schizanthine Alkaloids

Compound Structural Features Source Biological Activity References
Schizanthine X Dimeric tropane alkaloid with mesaconic acid and two angelic acid moieties; hydrolysis yields (3R,6R)-tropane-3a,6p-diol Schizanthus grahamii Structural characterization via ¹H-/¹³C-NMR; no explicit bioactivity reported
Schizanthine Z Cyclic structure with two carboxyl groups; hypothesized tropane core with ester linkages Schizanthus porrigens SARS-CoV-2 PLpro inhibition (docking score: -7.5 kcal/mol); high affinity for viral proteases
Schizanthine Y Likely similar to Schizanthine Z with variations in ester groups Schizanthus spp. High protease-binding affinity; potential antiviral candidate
Schizanthine N Unspecified tropane derivatives Schizanthus spp. Antiviral activity against SARS-CoV-2; detailed structure-activity data pending
Cepharanthine Isoquinoline alkaloid (non-Schizanthine) Stephania cepharantha SARS-CoV-2 inhibition via nucleic acid intercalation; IC₅₀: 0.98 µM

Key Structural and Functional Differences

Dimerization vs. Monomeric Forms: Schizanthine X is a dimeric alkaloid with a unique cyclobutane tricarboxylic acid core, distinguishing it from monomeric analogs like Schizanthine Z and Y . This dimerization may influence solubility and target binding compared to smaller monomers. Schizanthine Z and Y are hypothesized to adopt monomeric tropane frameworks esterified with carboxyl-containing acids, as inferred from their 2D structural diagrams .

Bioactivity Against SARS-CoV-2 :

  • Schizanthine Z exhibits stronger binding to SARS-CoV-2 PLpro (-7.5 kcal/mol) than Desacetylgedunin (-7.3 kcal/mol) but weaker than Deoxycylindrospermopsin (-7.9 kcal/mol) . Its activity surpasses synthetic drugs like Hydroxychloroquine in computational models .
  • In contrast, Schizanthine X’s bioactivity remains uncharacterized, highlighting variability within the family .

Pharmacokinetic Properties: Schizanthine Z and Y demonstrate favorable absorption and blood-brain barrier penetration in silico studies, whereas Cepharanthine (a non-Schizanthine comparator) shows higher cytotoxicity risks .

Research Implications and Gaps

Structural Elucidation :

  • Schizanthine A’s exact structure and bioactivity are undocumented in the provided evidence, underscoring the need for isolation and NMR/MS characterization akin to Schizanthine X .

Mechanistic Studies :

  • While Schizanthine Z’s antiviral activity is well-documented in docking studies, in vitro validation against SARS-CoV-2 variants is lacking .

Synthetic Derivatives :

  • Modifying ester groups in Schizanthines (e.g., replacing angelic acid with bulkier moieties) could enhance protease inhibition and metabolic stability .

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